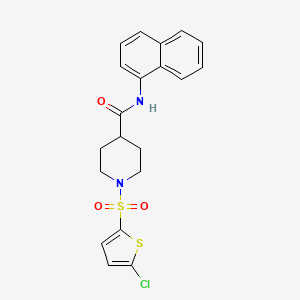

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)piperidine-4-carboxamide

描述

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

属性

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-N-naphthalen-1-ylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O3S2/c21-18-8-9-19(27-18)28(25,26)23-12-10-15(11-13-23)20(24)22-17-7-3-5-14-4-1-2-6-16(14)17/h1-9,15H,10-13H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTKTULOODUYDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the chlorothiophene ring: Starting with thiophene, chlorination is carried out using reagents like sulfuryl chloride (SO2Cl2) under controlled conditions to introduce the chlorine atom at the 5-position.

Sulfonylation: The chlorothiophene is then subjected to sulfonylation using reagents such as chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl group.

Coupling with naphthalene: The sulfonylated chlorothiophene is then coupled with naphthalene through a nucleophilic aromatic substitution reaction, often using a base like sodium hydride (NaH) to facilitate the reaction.

Formation of piperidine carboxamide: Finally, the intermediate product is reacted with piperidine-4-carboxylic acid or its derivatives under amide coupling conditions, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions: 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorothiophene ring, using reagents like sodium methoxide (NaOMe) or bromine (Br2).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: NaOMe in methanol, Br2 in carbon tetrachloride (CCl4).

Major Products Formed:

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Formation of alcohols or amines.

Substitution: Replacement of chlorine with other nucleophiles or electrophiles.

科学研究应用

Anticancer Properties

Research indicates that derivatives of this compound may exhibit anticancer activity. The sulfonamide group is known to enhance interactions with biological targets involved in cancer progression. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines, including breast and colon cancer cells .

Antibacterial Activity

Compounds with structural similarities to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)piperidine-4-carboxamide have demonstrated significant antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. This suggests potential applications in developing new antibiotics.

Enzyme Inhibition

This compound has shown promise as an acetylcholinesterase inhibitor, which is vital for treating neurodegenerative diseases like Alzheimer's disease. Additionally, it exhibits strong inhibitory activity against urease, which could be beneficial in treating infections caused by urease-producing bacteria .

Antibacterial Screening

A study synthesized various compounds based on the piperidine framework and evaluated their antibacterial efficacy against multiple strains. The most active derivatives exhibited IC50 values comparable to established antibiotics, indicating their potential as new therapeutic agents.

Enzyme Binding Studies

In silico docking studies have been conducted to assess the binding affinity of this compound to target enzymes like acetylcholinesterase and urease. Results indicated favorable interactions, supporting its potential as a therapeutic agent against neurodegenerative diseases and infections .

作用机制

The mechanism of action of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

相似化合物的比较

- 1-((5-bromothiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)piperidine-4-carboxamide

- 1-((5-methylthiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)piperidine-4-carboxamide

Comparison: Compared to its analogs, 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)piperidine-4-carboxamide may exhibit unique properties due to the presence of the chlorine atom, which can influence its reactivity, biological activity, and overall stability. The specific substitution pattern on the thiophene ring can significantly impact the compound’s behavior in various chemical and biological contexts.

生物活性

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)piperidine-4-carboxamide, identified by CAS number 1049865-80-6, is a compound of significant interest due to its potential biological activities. This article reviews the compound's pharmacological properties, including its antibacterial, anticancer, and enzyme inhibitory activities, supported by various research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 435.0 g/mol. The structure features a piperidine ring substituted with a naphthalene moiety and a chlorothiophenesulfonyl group, which are critical for its biological activity.

Antibacterial Activity

Research has indicated that compounds containing the piperidine nucleus often exhibit antibacterial properties. In studies evaluating various derivatives, including those with sulfonyl groups, significant antibacterial activity was observed against strains such as Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. For instance, derivatives of piperidine have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest . Specific studies have highlighted the effectiveness of similar sulfonamide derivatives in targeting cancerous cells, suggesting that this compound may possess analogous properties.

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory activities. Notably, it demonstrated significant inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's . This inhibition suggests potential therapeutic applications in neuropharmacology.

Case Studies

| Study | Activity Evaluated | Findings |

|---|---|---|

| Hamid et al. (2020) | Antibacterial | Showed effective inhibition against E. coli and S. aureus with MIC values indicating strong activity. |

| Kumar et al. (2020) | Anticancer | Induced apoptosis in cancer cell lines; reduced cell viability significantly at concentrations above 10 µM. |

| Aziz-ur-Rehman et al. (2011) | Enzyme Inhibition | Inhibited AChE with an IC50 value of 25 µM, indicating potential for treating Alzheimer's disease. |

Mechanistic Insights

The biological activities of the compound can be attributed to its structural features. The sulfonamide group is known to enhance binding affinity to target enzymes and receptors, while the piperidine ring contributes to the overall pharmacokinetic profile. In silico studies have further elucidated the binding interactions at the molecular level, supporting the observed biological effects .

常见问题

Basic: What synthetic strategies are recommended for optimizing the yield and purity of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)piperidine-4-carboxamide?

Methodological Answer:

The synthesis involves multi-step reactions, including nucleophilic substitution and coupling. Key steps:

- Step 1: React 5-chlorothiophene-2-sulfonyl chloride with piperidine-4-carboxylic acid derivatives under anhydrous conditions (e.g., dichloromethane, triethylamine) to form the sulfonamide intermediate .

- Step 2: Couple the intermediate with naphthalen-1-amine using carbodiimide reagents (e.g., EDC/HOBt) in dimethylformamide (DMF) .

- Optimization: Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane). Final purification uses recrystallization or preparative HPLC .

Basic: How is structural characterization of this compound performed, and which analytical techniques are most reliable?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm regiochemistry of the sulfonyl and carboxamide groups. Key signals:

- Piperidine protons: δ 2.5–3.5 ppm (multiplet) .

- Naphthalene aromatic protons: δ 7.2–8.5 ppm .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H] ion) with <2 ppm error .

- HPLC: Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial effects)?

Methodological Answer:

- Assay Standardization: Use validated cell lines (e.g., NCI-60 for cancer) and standardized MIC protocols for antimicrobial testing .

- Dose-Response Analysis: Perform IC/EC calculations with Hill slope validation to rule off-target effects .

- Target Profiling: Employ kinase/GPCR panels or proteomics to identify primary targets. Cross-reference with structural analogs (e.g., sulfonamide derivatives in ) to clarify structure-activity relationships (SAR) .

Advanced: What computational approaches are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to hypothesized targets (e.g., SARS-CoV-2 PLpro in ). Validate with MD simulations (AMBER/CHARMM) to assess binding stability .

- QSAR Modeling: Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and electronic parameters from Gaussian calculations .

- ADMET Prediction: Use SwissADME or ADMETLab to optimize pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve potency against lysine-specific demethylases?

Methodological Answer:

- Scaffold Modification: Synthesize analogs with:

- Varied substituents on the naphthalene ring (e.g., -OCH, -CF) to enhance hydrophobic interactions .

- Alternative sulfonyl groups (e.g., 4-fluorophenylsulfonyl) to modulate electron-withdrawing effects .

- Biological Testing: Screen analogs in demethylase activity assays (e.g., LSD1 inhibition via fluorescence polarization) .

- Co-crystallization: Solve X-ray structures with target enzymes using SHELX-2018 for refinement ( ) to guide rational design .

Basic: What solvent systems are optimal for improving solubility in preclinical formulations?

Methodological Answer:

- In vitro: Use DMSO for stock solutions (<0.1% final concentration to avoid cytotoxicity) .

- In vivo: Prepare PEG-400/water (60:40) or cyclodextrin-based formulations for intravenous administration .

- Solubility Screening: Perform shake-flask method with UV-Vis quantification in buffers (pH 1.2–7.4) .

Advanced: What challenges arise in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

- Polymorphism: Screen >50 solvent systems (e.g., ethanol/water, acetonitrile/toluene) to isolate stable polymorphs .

- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. Refine with SHELXL-2019, addressing disorder in the piperidine ring .

- Twinned Crystals: Apply TWINLAW in SHELX to deconvolute overlapping reflections .

Advanced: How can discrepancies between in vitro and in vivo efficacy data be addressed?

Methodological Answer:

- Metabolite Profiling: Identify active metabolites via LC-MS/MS in plasma/tissue homogenates .

- Pharmacokinetic Modeling: Use WinNonlin to correlate exposure (AUC, C) with efficacy .

- Tissue Distribution: Conduct whole-body autoradiography or MALDI imaging to assess target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。